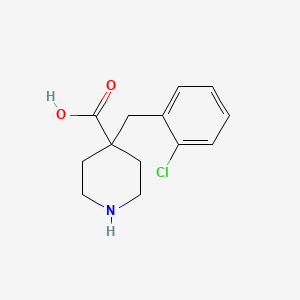![molecular formula C9H16O2 B13503489 {6-Methoxyspiro[3.3]heptan-2-yl}methanol](/img/structure/B13503489.png)
{6-Methoxyspiro[3.3]heptan-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{6-Methoxyspiro[3.3]heptan-2-yl}methanol: is a chemical compound with the molecular formula C9H16O2 It is characterized by a spirocyclic structure, which includes a methoxy group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {6-Methoxyspiro[3.3]heptan-2-yl}methanol typically involves the reaction of a suitable spirocyclic precursor with methanol under specific conditions. One common method involves the use of a spirocyclic ketone, which undergoes a reduction reaction to form the desired methanol derivative. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: {6-Methoxyspiro[3.3]heptan-2-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, strong bases such as sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds.
Applications De Recherche Scientifique
Chemistry: {6-Methoxyspiro[3.3]heptan-2-yl}methanol is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving spirocyclic substrates. It can also be used to investigate the biological activity of spirocyclic compounds.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure may be modified to create derivatives with specific biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of fine chemicals and specialty materials. Its unique structure may impart desirable properties to the final products.
Mécanisme D'action
The mechanism of action of {6-Methoxyspiro[3.3]heptan-2-yl}methanol involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes that catalyze reactions involving spirocyclic compounds. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
{2-amino-6-methoxyspiro[3.3]heptan-2-yl}methanol hydrochloride: This compound has a similar spirocyclic structure but includes an amino group, which may alter its chemical and biological properties.
{6-methoxyspiro[3.3]heptan-2-yl}methanol acetate: This derivative has an acetate group instead of a hydroxymethyl group, which can affect its reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(2-methoxyspiro[3.3]heptan-6-yl)methanol |
InChI |
InChI=1S/C9H16O2/c1-11-8-4-9(5-8)2-7(3-9)6-10/h7-8,10H,2-6H2,1H3 |
Clé InChI |
DRUVBRFXSIQEQM-UHFFFAOYSA-N |
SMILES canonique |
COC1CC2(C1)CC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B13503411.png)
![2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503416.png)
![[(3,4-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13503426.png)
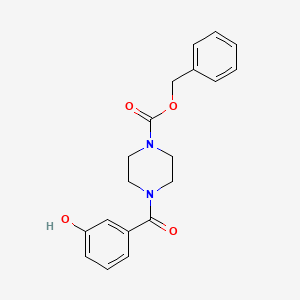
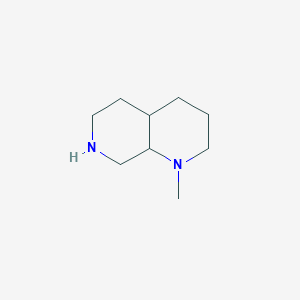
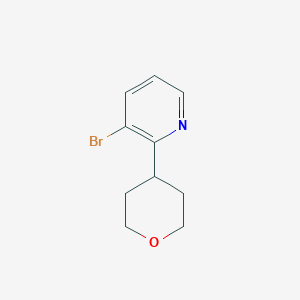
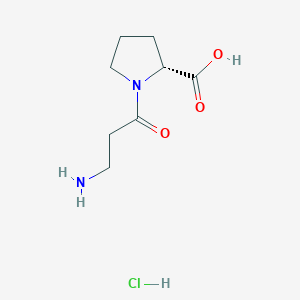
![(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone](/img/structure/B13503454.png)
![1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one](/img/structure/B13503476.png)
![Benzyl [(1R)-2-(4-chlorophenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13503478.png)
![Potassium (4,4-difluorobicyclo[4.1.0]heptan-1-yl)trifluoroborate](/img/structure/B13503481.png)

![tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate](/img/structure/B13503499.png)
